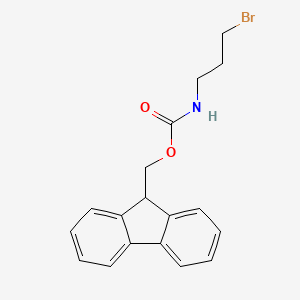

![molecular formula C12H16N4 B1316166 3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 625386-57-4](/img/structure/B1316166.png)

3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

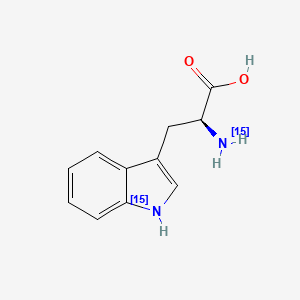

Compounds like “3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing at least two different types of atoms . They are often used in medicinal chemistry due to their diverse biological activities .

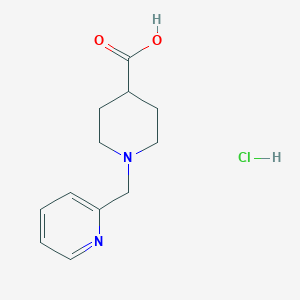

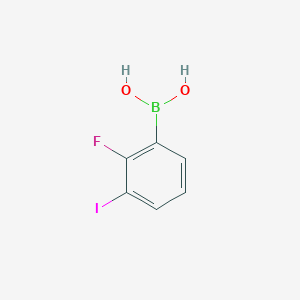

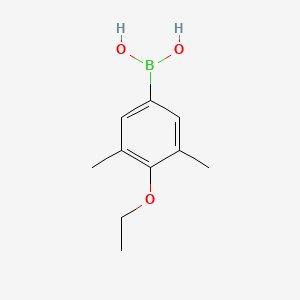

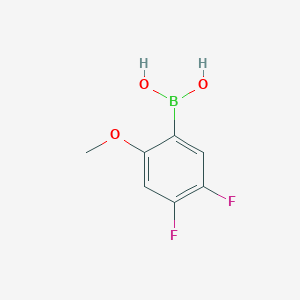

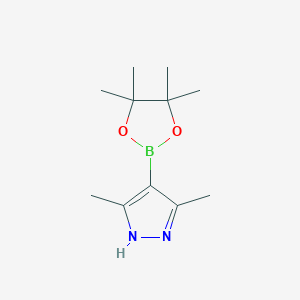

Molecular Structure Analysis

The molecular structure of these compounds is typically characterized by the presence of nitrogen atoms in the ring structure, contributing to their reactivity and biological activity .Chemical Reactions Analysis

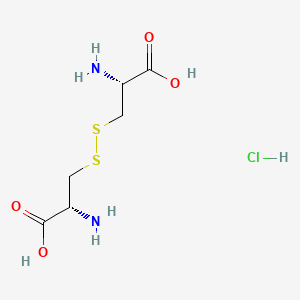

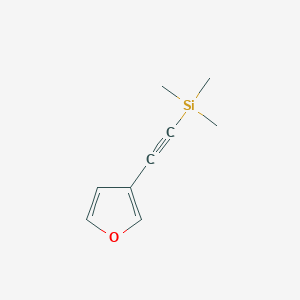

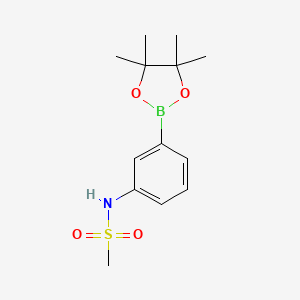

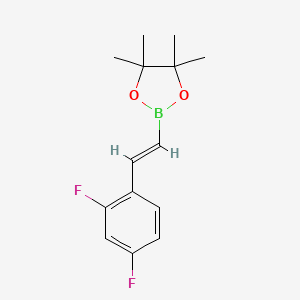

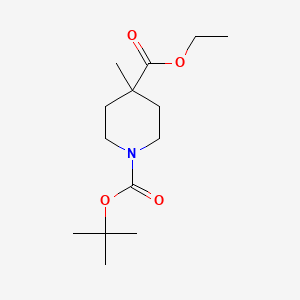

Again, while specific reactions involving “3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine” are not available, similar compounds undergo various chemical reactions, including reductive desulfurization, hydrolysis of the ester, and Suzuki coupling .Aplicaciones Científicas De Investigación

Coordination Chemistry

A comprehensive review up to 2008 explores the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting their preparation, properties, and complex compounds. These ligands show significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, pointing towards potential research interests in unknown analogues, including "3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine" (Boča, Jameson, & Linert, 2011).

Kinase Inhibition

Pyrazolo[3,4-b]pyridine has been versatile in designing kinase inhibitors due to its ability to interact with kinases via multiple binding modes, suggesting similar potentials for pyrrolo[2,3-b]pyridine derivatives. These compounds typically bind to the hinge region of the kinase, indicating significant roles in drug design and therapeutic applications (Wenglowsky, 2013).

Drug Discovery

Pyrrolidine, a closely related scaffold to pyrrolopyridine, has been widely used in medicinal chemistry to obtain compounds for treating human diseases. The review discusses bioactive molecules characterized by the pyrrolidine ring, including its derivatives, showcasing the scaffold's versatility and potential in designing novel compounds (Li Petri et al., 2021).

Medicinal Chemistry

Pyridine derivatives, including pyrrolo[2,3-b]pyridine, have extensive applications in medicinal chemistry. They have been reported to possess a variety of biological activities, underlining their importance in developing new medicinal agents (Altaf et al., 2015).

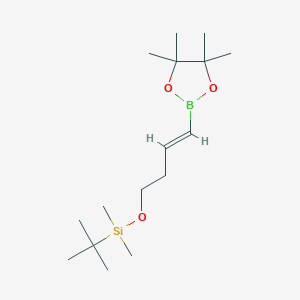

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including those synthesized from pyrrolopyridine, play crucial roles in organic synthesis, catalysis, and drug development. These compounds are involved in forming metal complexes, designing catalysts, and demonstrating significant biological importance (Li et al., 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(piperazin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-2-11-10(8-15-12(11)14-3-1)9-16-6-4-13-5-7-16/h1-3,8,13H,4-7,9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGNRNJEWMZYON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CNC3=C2C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578559 |

Source

|

| Record name | 3-[(Piperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

625386-57-4 |

Source

|

| Record name | 3-[(Piperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)